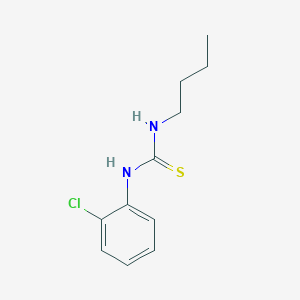

1-Butyl-3-(2-chlorophenyl)thiourea

Description

1-Butyl-3-(2-chlorophenyl)thiourea is a substituted thiourea derivative featuring a butyl group at the N1 position and a 2-chlorophenyl substituent at the N3 position. Thioureas are characterized by the functional group R¹R²N–C(S)–NR³R⁴, and their properties are heavily influenced by substituent effects. The butyl chain in this compound likely enhances lipophilicity, while the 2-chlorophenyl group introduces steric and electronic effects due to the chlorine atom in the ortho position. Such substitutions are critical in modulating intermolecular interactions, solubility, and biological activity .

These structural features stabilize the thione tautomer and influence packing in the solid state.

Properties

IUPAC Name |

1-butyl-3-(2-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTSHONQSPQKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butyl-3-(2-chlorophenyl)thiourea typically involves the reaction of 2-chloroaniline with butyl isothiocyanate. The reaction is carried out under aerobic conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 1-Butyl-3-(2-chlorophenyl)thiourea .

Chemical Reactions Analysis

1-Butyl-3-(2-chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

1-Butyl-3-(2-chlorophenyl)thiourea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the development of sensors for detecting toxic metals like mercury.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Acylated thioureas (e.g., 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea) exhibit stronger intramolecular N–H···O bonds due to the electron-withdrawing carbonyl group, whereas alkylated derivatives like the target compound may prioritize N–H···S intermolecular interactions .

- Lipophilicity : The butyl group enhances hydrophobicity compared to aromatic or acylated analogs, making it more suitable for membrane permeability in biological applications .

Q & A

Basic: What are the optimal synthetic routes for 1-Butyl-3-(2-chlorophenyl)thiourea?

The compound can be synthesized via two primary methods:

- Condensation Reaction : Reacting 2-chloroaniline with carbon disulfide in an aqueous medium to form the thiourea backbone, followed by alkylation with 1-butyl bromide. This method allows for efficient synthesis of unsymmetrical thioureas under mild conditions .

- Isothiocyanate Route : Reacting 2-chlorophenyl isothiocyanate with 1-butylamine in anhydrous tetrahydrofuran (THF) at 0–25°C. This approach yields high purity (>95%) and avoids side reactions like oxidation .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent disulfide formation and monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiourea structure (C=S peak at ~170–180 ppm in ¹³C NMR) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄ClN₂S: theoretical 253.06 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions), critical for understanding solid-state reactivity .

Advanced: How to design experiments to evaluate its bioactivity against bacterial targets?

- Assay Design : Use in vitro microplate dilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-phenyl-3-(2-chlorophenyl)thiourea) to assess the impact of alkyl chain length on membrane permeability .

Troubleshooting : Address solubility issues by using co-solvents (e.g., PEG-400) or nanoformulations .

Advanced: How to resolve contradictions in reported antioxidant activity data?

Conflicting results may arise from:

- Assay Variability : DPPH vs. ABTS assays measure different radical scavenging mechanisms. Standardize protocols (e.g., IC₅₀ in μM) and control pH/temperature .

- Redox Interference : The thiourea group may reduce Fe³+ in FRAP assays, leading to false positives. Use multiple assays and validate with ESR spectroscopy .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) may enhance radical stabilization. Perform DFT calculations to correlate Hammett constants with activity .

Advanced: What computational strategies elucidate its enzyme inhibition mechanism?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., urease or acetylcholinesterase). Focus on hydrogen bonds between the thiourea S atom and catalytic residues (e.g., His⁶⁰² in H. pylori urease) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess conformational flexibility and entropy changes .

- Validation : Cross-reference with kinetic assays (e.g., Lineweaver-Burk plots for competitive inhibition) .

Advanced: How to optimize experimental conditions for crystallographic studies?

- Crystallization : Use slow evaporation from ethanol/water (1:1) at 4°C. Add seed crystals to improve reproducibility .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Resolve disorder in the butyl chain using SHELXL refinement with ISOR restraints .

Challenges : Address twinning or pseudo-symmetry by testing different space groups (e.g., P2₁/c vs. P-1) .

Advanced: What strategies validate its role as a mercury sensor?

- Spectroscopic Titration : Monitor UV-Vis absorbance shifts (250–300 nm) upon Hg²+ addition. Calculate binding constants (Kₐ) via Benesi-Hildebrand plots .

- X-ray Absorption Spectroscopy (XAS) : Analyze Hg–S bond distances (<2.4 Å) to confirm coordination geometry .

- Interference Studies : Test selectivity against competing ions (e.g., Pb²+, Cd²+) using ICP-MS .

Advanced: How to assess its pharmacokinetic properties in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.